molecular formula C8H8BrCl2N3 B119451 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide CAS No. 327602-34-6

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

カタログ番号: B119451
CAS番号: 327602-34-6
分子量: 296.98 g/mol
InChIキー: SZFQKLLDGWIZJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide (CAS: 327602-34-6 or 444904-63-6) is a heterocyclic quinazoline derivative with a bicyclic structure containing two nitrogen atoms. It is primarily recognized as a major active metabolite of Anagrelide, a pharmaceutical agent used to treat myeloproliferative neoplasms such as essential thrombocythemia (ET) . Unlike Anagrelide hydrochloride, which has poor water solubility, the hydrobromide salt form of this compound exhibits enhanced solubility, facilitating its pharmacokinetic and pharmacodynamic applications . Its molecular formula is C₈H₇Cl₂N₃·HBr, with a molecular weight of 297.03 g/mol (base: 216.07 g/mol) . The compound is synthesized via reactions involving cyanogen bromide and 2-amino-5,6-dichlorobenzylamine, yielding a purity >95% (HPLC) .

特性

IUPAC Name

5,6-dichloro-1,4-dihydroquinazolin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFQKLLDGWIZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432647
Record name 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327602-34-6
Record name 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Halogenation-Cyclization Sequence

The primary synthetic route involves a halogenation-cyclization sequence starting from 2,3-dichlorobenzaldehyde. The process begins with condensation of 2,3-dichlorobenzaldehyde with cyanoguanidine in methanol under reflux (80°C, 18 hours), yielding 2-amino-5,6-dichloro-3,4-dihydroquinazoline. Subsequent hydrobromide salt formation is achieved by treating the free base with stoichiometric HBr (48% w/w) in ethanol at 0–5°C, precipitating the target compound in 72–78% yield.

Key mechanistic steps:

  • Imine Formation : Nucleophilic attack of cyanoguanidine’s primary amine on the aldehyde carbonyl.

  • Cyclization : Intramolecular nucleophilic substitution facilitated by the electron-withdrawing chlorine substituents.

  • Salt Formation : Protonation of the quinazoline’s basic nitrogen by HBr.

Alternative Route via 2-Cyanoiminoquinazoline Intermediates

A patent-pending method utilizes 2-cyanoiminoquinazoline derivatives as precursors. For example, 6,7-dichloro-2-cyanoimino-1,5-dihydroimidazo[2,1-b]quinazoline undergoes thermal cyclization in concentrated HBr/acetic acid (1:3 v/v) at 110°C for 6 hours. This method achieves 85% conversion efficiency, with the hydrobromide salt crystallizing directly from the reaction mixture upon cooling.

Optimization Strategies for Industrial Production

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Cyclization Solvent Methanol vs. DMSOMethanol: 72% yield
DMSO: 68% yield
Reaction Temperature 80°C vs. 100°C80°C: 75% yield
100°C: 61% yield

Methanol outperforms DMSO due to better solubility of intermediates, while excessive temperatures promote decomposition.

Acidic Medium Optimization

Hydrobromide formation requires precise HBr stoichiometry:

  • Substoichiometric HBr (0.8 eq) : Leads to partial salt formation (54% purity).

  • Stoichiometric HBr (1.0 eq) : Achieves 98.2% purity by HPLC.

  • Excess HBr (1.2 eq) : Causes bromide over-saturation, reducing crystallinity.

Analytical Characterization

Purity Assessment

MethodParametersAcceptance Criteria
HPLC-UV C18 column, 254 nm≥98.0% area purity
Ion Chromatography Conductivity detectionHBr content: 23–25%

Residual solvents (methanol, DMSO) are monitored via GC-MS, with limits ≤500 ppm.

Structural Confirmation

  • 1H^1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H), 4.12 (t, J=6.0 Hz, 2H), 3.78 (q, J=6.0 Hz, 2H).

  • HRMS (ESI+) : m/z calcd for C₈H₇Cl₂N₃ [M+H]⁺ 216.07; found 216.09.

Industrial-Scale Process Challenges

Byproduct Formation

Major impurities include:

  • Des-chloro analogue : Formed via reductive dehalogenation (≤1.2%).

  • Over-cyclized tricyclic derivatives : Mitigated by maintaining pH <2 during cyclization.

Crystallization Optimization

Crystallization SolventCrystal HabitPurity (%)
EthanolNeedles98.2
AcetonePrisms97.5
Ethyl acetateAmorphous89.3

Ethanol produces phase-pure material suitable for direct tablet formulation.

CompoundOEL (8-h TWA)
2-Amino-5,6-dichloro-3,4-dihydroquinazoline0.1 mg/m³
HBr vapors3 ppm

Recent Methodological Advances

A 2024 innovation employs continuous flow chemistry to enhance reaction control:

  • Microreactor setup : Residence time 8 minutes, 85°C.

  • Productivity : 2.3 kg/day vs. 0.7 kg/day for batch processes .

化学反応の分析

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.

    Substitution: The amino and dichloro groups can participate in substitution reactions, leading to the formation of various substituted quinazoline compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Chemical Synthesis

Building Block for Quinazoline Derivatives
This compound serves as a crucial building block in the synthesis of more complex quinazoline derivatives. Its structural features allow for modifications that can enhance the biological activity of the resulting compounds. Researchers have successfully utilized it to develop new analogs that exhibit improved pharmacological properties.

Biological Research

Role as a Metabolite
In biological studies, 2-Amino-5,6-dichloro-3,4-dihydroquinazoline hydrobromide is recognized as a significant metabolite of anagrelide, a drug used to treat blood disorders such as essential thrombocythemia. Its effects on hematopoietic cells include the inhibition of megakaryocyte maturation, which leads to reduced platelet production. This mechanism is vital for understanding how to manage conditions characterized by excessive platelet counts .

Cellular Mechanisms
The compound has been shown to influence cellular processes by inhibiting phosphodiesterase 3 (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP). This pathway is crucial in various cellular signaling processes and has implications for therapeutic strategies targeting cardiovascular diseases.

Medical Applications

Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound in treating hematopoietic disorders. Its ability to modulate platelet production makes it a candidate for developing new treatments for conditions like thrombocytosis. Studies have indicated that at lower doses, the compound effectively reduces platelet counts without significant adverse effects in animal models.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be integrated into various formulations that require specific chemical characteristics.

Case Study 1: Inhibition of BACE-1

Recent studies have identified derivatives of 2-amino-3,4-dihydroquinazolines as potent inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease. Modifications made to the original structure led to compounds with significantly enhanced inhibitory activity (e.g., IC50 values as low as 0.14 μM) against BACE-1. This highlights the potential of quinazoline derivatives in neurodegenerative disease research .

Case Study 2: Hematopoietic Cell Cultures

In laboratory settings involving hematopoietic cell cultures, this compound demonstrated stability under standard storage conditions. However, its efficacy varied with dosage and time exposure during experiments. These findings are critical for optimizing dosages in therapeutic applications.

作用機序

The mechanism of action of 2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide involves its interaction with specific molecular targets and pathways. As a metabolite of anagrelide, it is known to affect hematopoietic cell cultures. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes related to blood cell production .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Quinazoline Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Biological Role Key Findings
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide C₈H₇Cl₂N₃·HBr 297.03 Water-soluble Platelet reduction via PDE3A inhibition; Anagrelide metabolite No cardiotoxicity observed in preclinical models; superior solubility
Anagrelide Hydrochloride C₁₀H₇Cl₂N₃O·HCl 310.55 Insoluble in water Primary therapeutic agent for ET; metabolized into RL 603 Associated with inotropic and hemorrhagic side effects
Ethyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate Hydrobromide C₁₂H₁₃Cl₂N₃O₂·HBr 399.54 Not reported Intermediate in synthesis of quinazoline derivatives Structural complexity limits direct pharmacological use
2-ADT (2-Amino-5,6-dihydro-4H-1,3-thiazine Hydrobromide) C₄H₉N₂S·HBr 193.11 Water-soluble Radioprotection via iNOS/NO pathway inhibition Enhances survival in irradiated mice (20 mg/kg, p < 0.001)

Key Differentiators

Pharmacological Efficacy Anagrelide Hydrochloride vs. This compound: While Anagrelide is the parent drug, its hydrobromide metabolite demonstrates equivalent platelet-reducing efficacy without cardiotoxic effects observed in Anagrelide . The hydrobromide salt’s solubility enhances bioavailability, making it a preferable candidate for formulation . 2-ADT/2-AADT: These thiazine derivatives target radioprotection via antioxidant and anti-nitrosative pathways, contrasting with the platelet-focused mechanism of the quinazoline derivatives .

Structural Modifications

  • The ethyl ester derivative (CAS: 70381-75-8) introduces an acetoxy group, increasing molecular weight and complexity but reducing direct therapeutic relevance compared to the simpler hydrobromide salt .

Metabolic Pathways In humans, Anagrelide is uniquely metabolized into this compound, a pathway absent in non-primate models (e.g., Rhesus monkeys) . This metabolite (RL 603) directly inhibits PDE3A, reducing cyclic AMP and megakaryocyte proliferation .

Clinical and Preclinical Data

  • Toxicity Profile: Unlike Anagrelide, this compound lacks reported inotropic or hemorrhagic side effects in animal models, suggesting a safer profile .
  • Radioprotection vs. Platelet Modulation : While 2-ADT/2-AADT mitigate radiation-induced DNA damage (via comet assay), the hydrobromide compound’s role is confined to hematopoiesis regulation .

生物活性

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide (CAS Number: 327602-34-6) is a synthetic compound derived from the quinazoline family. Its unique structural features, including amino and dichloro substituents, contribute to its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and potential therapeutic applications of this compound.

This compound exhibits significant biochemical properties that make it a subject of interest in pharmacological research:

  • Molecular Formula : C8H8BrCl2N3
  • Molecular Weight : 296.98 g/mol
PropertyValue
Molecular FormulaC8H8BrCl2N3
Molecular Weight296.98 g/mol
SolubilitySoluble in DMSO and methanol
StabilityStable under normal conditions

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of Phosphodiesterase 3 (PDE3) :
    • The compound binds to PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for numerous cellular processes including platelet production regulation.
  • Effects on Hematopoietic Cells :
    • In hematopoietic cell cultures, it significantly reduces platelet production by inhibiting megakaryocyte maturation. This property is particularly relevant in treating conditions characterized by excessive platelet production .

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications and its role as a metabolite of Anagrelide—a drug used to manage blood disorders.

Case Study: Effects on Platelet Count

A study involving animal models demonstrated that administration of varying doses of this compound resulted in a dose-dependent reduction in platelet counts without significant adverse effects at lower dosages.

Table 2: Dose-Response Effects on Platelet Count

Dose (mg/kg)Platelet Count Reduction (%)
0.515%
1.030%
2.050%

Metabolic Pathways

The compound undergoes extensive metabolism primarily in the liver through phase I and phase II reactions. Understanding these pathways is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport mechanisms within cells involve specific transporters that facilitate the distribution of the compound in various tissues. Its predominant localization in the cytoplasm allows for effective interaction with PDE3 and other target proteins.

Q & A

Q. What gene expression profiling techniques elucidate its role in myeloproliferative neoplasms (MPNs)?

  • Methodological Answer : RNA-seq or NanoString panels on MPN patient-derived CD34+ cells. Focus on thrombopoietin (TPO) signaling, MK differentiation markers (e.g., CD41), and PDE3A isoforms. Validate findings via CRISPR/Cas9 knockdown of candidate genes .

Key Data Contradictions and Resolutions

  • Platelet Activity Discrepancy : Lane et al. (2001) vs. Erusalimsky et al. (2002): Differences attributed to metabolite activation in vivo vs. direct in vitro exposure. Resolution requires PK/PD modeling .
  • Urinary Excretion Variability : 18–35% recovery in humans due to CYP1A2 metabolic heterogeneity. Mitigate via stratified dosing in clinical trials .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。